molecular formula C16H12N2O2 B12011431 2,2'-Dimethyl-6,6'-bi-1,3-benzoxazole CAS No. 6309-66-6

2,2'-Dimethyl-6,6'-bi-1,3-benzoxazole

Cat. No.: B12011431
CAS No.: 6309-66-6
M. Wt: 264.28 g/mol
InChI Key: GJRPVGDVNFWOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole is a heterocyclic aromatic compound that consists of two benzoxazole units connected by a single bond at the 6-position of each benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions, yielding the desired product in high efficiency .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted benzoxazole compounds, which can have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors. These interactions allow the compound to effectively bind to and modulate the activity of various molecular targets, including enzymes and receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dimethyl-6,6’-bi-1,3-benzoxazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

6309-66-6

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-methyl-6-(2-methyl-1,3-benzoxazol-6-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H12N2O2/c1-9-17-13-5-3-11(7-15(13)19-9)12-4-6-14-16(8-12)20-10(2)18-14/h3-8H,1-2H3

InChI Key

GJRPVGDVNFWOAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)N=C(O4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.